Cefadroxil

Description

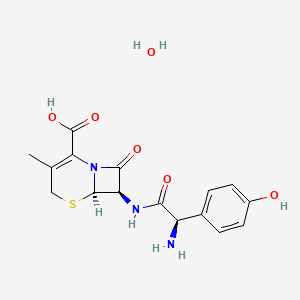

Structure

3D Structure

Propriétés

IUPAC Name |

(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O5S/c1-7-6-25-15-11(14(22)19(15)12(7)16(23)24)18-13(21)10(17)8-2-4-9(20)5-3-8/h2-5,10-11,15,20H,6,17H2,1H3,(H,18,21)(H,23,24)/t10-,11-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOEGTKLJZSQCCD-UEKVPHQBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)SC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8022749 | |

| Record name | Cefadroxil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cefadroxil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015271 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

3.99e-01 g/L | |

| Record name | Cefadroxil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01140 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cefadroxil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015271 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

50370-12-2, 66592-87-8 | |

| Record name | Cefadroxil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50370-12-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cefadroxil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050370122 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefadroxil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01140 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | cefadroxil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756664 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cefadroxil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8022749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cefadroxil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.397 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEFADROXIL ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q525PA8JJB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cefadroxil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015271 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

197 °C | |

| Record name | Cefadroxil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01140 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cefadroxil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015271 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Cefadroxil's Mechanism of Action on Penicillin-Binding Proteins: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of Cefadroxil, a first-generation cephalosporin antibiotic, with a specific focus on its interaction with penicillin-binding proteins (PBPs). This document outlines the molecular interactions, downstream cellular effects, and the experimental methodologies used to elucidate this mechanism.

Introduction: The Role of this compound in Combating Bacterial Infections

This compound is a semi-synthetic, broad-spectrum cephalosporin antibiotic effective against a range of Gram-positive and select Gram-negative bacteria.[1] Like all β-lactam antibiotics, its bactericidal activity stems from the inhibition of bacterial cell wall synthesis, a process crucial for maintaining cellular integrity and viability.[1][2] The primary targets of this compound are the penicillin-binding proteins (PBPs), a group of bacterial enzymes essential for the final steps of peptidoglycan synthesis.[1][3]

The Molecular Mechanism of Action

The fundamental mechanism of this compound's action involves the disruption of the structural integrity of the bacterial cell wall. This process can be broken down into a series of molecular events:

-

Target Recognition and Binding: this compound, possessing a structure that mimics the D-alanyl-D-alanine terminal of the peptidoglycan precursor, binds to the active site of PBPs located within the bacterial cell wall.[1]

-

Inhibition of Peptidoglycan Cross-linking: This binding leads to the acylation of a critical serine residue within the PBP active site, forming a stable, covalent bond. This effectively inactivates the transpeptidase function of the PBP, preventing the cross-linking of peptidoglycan chains.[2]

-

Weakening of the Cell Wall: The inhibition of peptidoglycan cross-linking results in a structurally compromised and weakened cell wall.

-

Cell Lysis: The compromised cell wall can no longer withstand the internal osmotic pressure of the bacterial cell, leading to cell lysis and death.[1] This process may also be mediated by the dysregulation of bacterial cell wall autolytic enzymes, known as autolysins.[4]

Visualizing the Signaling Pathway

The following diagram illustrates the key steps in this compound's mechanism of action.

Caption: this compound's mechanism of action on bacterial cell wall synthesis.

Target Penicillin-Binding Proteins of this compound

This compound primarily exerts its effects by binding to specific PBPs. In Streptococcus pneumoniae, the identified targets for this compound include:

-

Penicillin-binding protein 1a (PBP1a) [4]

-

Penicillin-binding protein 1b (PBP1b) [4]

-

Penicillin-binding protein 2B (PBP2b)

-

Serine-type D-Ala-D-Ala carboxypeptidase [4]

These proteins are crucial for different aspects of peptidoglycan synthesis and cell division. PBP1a and PBP1b are high-molecular-weight bifunctional enzymes with both transglycosylase and transpeptidase activities. PBP2b is a monofunctional transpeptidase essential for cell division. Serine-type D-Ala-D-Ala carboxypeptidases are involved in the trimming of peptidoglycan precursors.

Quantitative Analysis of this compound-PBP Interactions

For comparative context, the following table summarizes the 50% inhibitory concentrations (IC50s) of other cephalosporins against various PBPs in Streptococcus pneumoniae strain D39. This data is derived from studies utilizing competition assays with a fluorescent penicillin derivative.

| Antibiotic | PBP1a (μg/mL) | PBP1b (μg/mL) | PBP2a (μg/mL) | PBP2b (μg/mL) | PBP2x (μg/mL) | PBP3 (μg/mL) |

| Cephalexin | >1000 | >1000 | >1000 | >1000 | >1000 | 250 |

| Cefuroxime | 125 | 250 | >1000 | >1000 | 3.9 | 125 |

| Cefotaxime | 0.2 | 0.2 | 31.2 | 3.9 | 0.03 | 0.2 |

| Ceftriaxone | 0.1 | 0.1 | 3.9 | 0.49 | 0.01 | 0.1 |

Data adapted from Kocaoglu, O., et al. (2015). Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Streptococcus pneumoniae D39. Antimicrobial Agents and Chemotherapy, 59(7), 3547–3555.[5]

Experimental Protocols for PBP Binding Assays

The determination of β-lactam binding affinity to PBPs is typically achieved through competition assays. The following is a generalized protocol based on methods reported for other cephalosporins, which can be adapted for this compound.

Competition Assay Using Fluorescent Penicillin

This method relies on the competition between the unlabeled antibiotic (this compound) and a fluorescently labeled penicillin derivative (e.g., Bocillin-FL) for binding to PBPs.

Materials:

-

Bacterial culture (e.g., Streptococcus pneumoniae) in the exponential growth phase.

-

This compound solutions of varying concentrations.

-

Bocillin-FL (fluorescent penicillin).

-

Phosphate-buffered saline (PBS).

-

Lysis buffer.

-

SDS-PAGE reagents.

-

Fluorescence gel scanner.

Procedure:

-

Cell Culture and Harvesting: Grow the bacterial strain to the mid-exponential phase. Harvest the cells by centrifugation and wash with PBS.

-

Antibiotic Incubation: Resuspend the cell pellets in PBS containing various concentrations of this compound. Incubate for a defined period (e.g., 30 minutes) at room temperature to allow this compound to bind to the PBPs.

-

Fluorescent Labeling: Add a fixed concentration of Bocillin-FL to the cell suspensions and incubate for a shorter period (e.g., 10 minutes) in the dark. Bocillin-FL will bind to the PBPs that are not already occupied by this compound.

-

Cell Lysis and Membrane Preparation: Pellet the cells, wash with PBS to remove unbound probe, and lyse the cells. Isolate the membrane fraction containing the PBPs by ultracentrifugation.

-

SDS-PAGE and Fluorescence Imaging: Resuspend the membrane pellets in sample buffer, separate the proteins by SDS-PAGE, and visualize the fluorescently labeled PBPs using a fluorescence gel scanner.

-

Data Analysis: Quantify the fluorescence intensity of each PBP band. The concentration of this compound that results in a 50% reduction in the fluorescence signal compared to the control (no this compound) is the IC50 value.

Visualizing the Experimental Workflow

The following diagram outlines the workflow for a competitive PBP binding assay.

Caption: Workflow for a competitive PBP binding assay.

Conclusion

This compound's antibacterial efficacy is rooted in its ability to covalently bind to and inactivate essential penicillin-binding proteins in bacteria, leading to the disruption of cell wall synthesis and subsequent cell death. While the specific PBP targets in organisms like Streptococcus pneumoniae have been identified, further research is required to quantify the binding affinities of this compound to these individual proteins. The experimental protocols outlined in this guide provide a framework for conducting such investigations, which will be crucial for a more comprehensive understanding of this compound's molecular interactions and for the future development of novel β-lactam antibiotics.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Cephalosporins - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Exploring this compound's Revolutionary R&D Successes and its Mechanism of Action on Drug Target [synapse.patsnap.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Streptococcus pneumoniae D39 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Chemical Properties of Cefadroxil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular and chemical characteristics of Cefadroxil, a first-generation cephalosporin antibiotic. The document details its structural features, physicochemical properties, mechanism of action, synthesis, and key analytical methodologies, offering valuable insights for professionals in the field of pharmaceutical sciences.

Molecular Structure of this compound

This compound is a semi-synthetic, broad-spectrum cephalosporin antibiotic.[1][2] Its core structure is the 7-aminocephalosporanic acid (7-ACA) nucleus, which is characteristic of cephalosporins. It is chemically designated as (6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid.[1][3][4][5] The molecule features a β-lactam ring fused to a dihydrothiazine ring, forming the cephem skeleton.[3] A key structural feature is the D-α-amino-α-(p-hydroxyphenyl)acetamido side chain attached at the 7-position of the cephem nucleus, which is crucial for its antibacterial activity.[2][6]

This compound is commonly available as a monohydrate.[7][8] The presence of amino and carboxylic acid groups makes it a zwitterionic compound.[9]

| Identifier | Value |

| IUPAC Name | (6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[3][5] |

| Chemical Formula | Anhydrous: C₁₆H₁₇N₃O₅S[3][10][11] Monohydrate: C₁₆H₁₉N₃O₆S[7] or C₁₆H₁₇N₃O₅S·H₂O[8][12] |

| Molecular Weight | Anhydrous: 363.4 g/mol [1][3][11] Monohydrate: 381.4 g/mol [1][6][8][12] |

| CAS Number | Anhydrous: 50370-12-2[3][5][11] Monohydrate: 66592-87-8[6][7] |

Physicochemical Properties

This compound is a white to off-white crystalline powder.[1][8] Its physicochemical properties are critical for its absorption, distribution, and formulation development. The compound is soluble in water and acid-stable, which allows for effective oral administration.[8]

| Property | Value | Source |

| Melting Point | 197 °C (with decomposition) | [1][3][6][13][] |

| pKa (Strongest Acidic) | 3.25 - 3.45 | [1][10][15] |

| pKa (Strongest Basic) | 7.22 - 7.43 | [1][10][15] |

| Water Solubility | 1110 mg/L; Low solubility | [1][3] |

| Other Solubilities | Very slightly soluble in ethanol; practically insoluble in chloroform and ether.[1] Soluble in methanol.[16] | |

| LogP | -0.4 | [1][3] |

| Plasma Protein Binding | ~20% | [4][12] |

Mechanism of Action

Like all β-lactam antibiotics, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[1][8][17][18]

-

Target Binding : this compound binds to specific penicillin-binding proteins (PBPs) located within the bacterial cell wall.[10][17][18][19][20]

-

Inhibition of Transpeptidation : This binding inhibits the third and final stage of bacterial cell wall synthesis, specifically the transpeptidation step.[10][17] This process is crucial for cross-linking the peptidoglycan strands that provide the cell wall with its structural integrity.[18]

-

Cell Lysis : The inhibition of peptidoglycan synthesis leads to the formation of a weakened and defective cell wall.[10][18] The cell is then lysed by autolytic enzymes (autolysins) present in the bacterial cell wall.[10][19] It is also suggested that this compound may interfere with an autolysin inhibitor.[10][19]

Synthesis Overview

The semi-synthetic production of this compound involves the acylation of 7-aminodesacetoxycephalosporanic acid (7-ADCA).[1] The process begins with a derivative of D-(-)-4-hydroxyphenylglycine, where the amino group is protected, often as a methyl acetoacetate enamine.[1] The carboxylic group of this side-chain precursor is then activated, for instance, by converting it into an anhydride using ethyl chloroform. This activated derivative subsequently reacts with 7-ADCA. The final step involves the removal of the protecting group from the amine function via acid hydrolysis to yield this compound.[1]

Analytical Methodologies

The quantification of this compound in bulk materials, pharmaceutical formulations, and biological fluids is essential for quality control, bioavailability, and bioequivalence studies.[1] High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique due to its specificity, efficiency, and accuracy.[1]

Reverse-phase HPLC (RP-HPLC) is the most common method for this compound analysis.[19][21] A variety of chromatographic conditions have been validated for its determination.

Table of Exemplary HPLC Conditions:

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Column | Hypersil ODS C18 (250 x 4.6 mm, 5µ)[19] | C18 Column[21] | C-18 ODS (4.6 x 250 mm)[22] |

| Mobile Phase | KH₂PO₄ : Acetonitrile (65:35 v/v), pH 3.5 with H₃PO₄[19] | Methanol : Phosphate buffer (10:90)[21] | Phosphate buffer (pH 4.8) : Methanol : Acetonitrile (95:3:2 v/v/v)[22] |

| Flow Rate | 1.0 ml/min[19] | 1.5 ml/min[21] | 1.0 ml/min[22] |

| Detection (UV) | 220 nm[19] | Ambient[21] | 230 nm[22] |

| Retention Time | 3.257 min[19] | Not Specified | 4.17 min[22] |

This protocol is a synthesized example based on common parameters found in the literature for the quantification of this compound in a tablet dosage form.[19][22]

-

Instrumentation:

-

Reagents and Materials:

-

Preparation of Mobile Phase:

-

Prepare a phosphate buffer by dissolving an appropriate amount of KH₂PO₄ in 1000 mL of ultrapure water.[19]

-

Adjust the pH of the buffer to 3.5 using orthophosphoric acid.[19]

-

Filter the buffer through a 0.45 µm membrane filter.[19]

-

Prepare the mobile phase by mixing the filtered buffer and acetonitrile in a ratio of 65:35 (v/v).[19]

-

Degas the mobile phase by sonication for 15 minutes before use.[19]

-

-

Preparation of Standard Solution:

-

Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.

-

Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.

-

Prepare a series of working standard solutions (e.g., 20, 40, 60, 80 µg/mL) by diluting the stock solution with the mobile phase for linearity studies.[19]

-

-

Preparation of Sample Solution:

-

Weigh and finely powder 20 this compound tablets.

-

Accurately weigh a quantity of the powder equivalent to 100 mg of this compound and transfer it to a 100 mL volumetric flask.

-

Add approximately 70 mL of mobile phase and sonicate for 15 minutes to dissolve the drug.

-

Dilute to volume with the mobile phase and mix well.

-

Filter the solution through a 0.45 µm syringe filter.

-

Further dilute 1 mL of the filtrate to 10 mL with the mobile phase to achieve a final theoretical concentration of 100 µg/mL.

-

-

Chromatographic Analysis:

-

Quantification:

-

Calculate the amount of this compound in the sample by comparing the peak area of the sample solution with that of a standard solution of a known concentration.

-

References

- 1. repositorio.unesp.br [repositorio.unesp.br]

- 2. This compound | 66592-87-8 [chemicalbook.com]

- 3. This compound | C16H17N3O5S | CID 47965 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]

- 6. This compound [drugfuture.com]

- 7. This compound Monohydrate | C16H19N3O6S | CID 47964 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. drugs.com [drugs.com]

- 9. helixchrom.com [helixchrom.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. mpbio.com [mpbio.com]

- 12. selleckchem.com [selleckchem.com]

- 13. This compound CAS#: 66592-87-8 [m.chemicalbook.com]

- 15. go.drugbank.com [go.drugbank.com]

- 16. allmpus.com [allmpus.com]

- 17. youtube.com [youtube.com]

- 18. What is the mechanism of this compound? [synapse.patsnap.com]

- 19. japer.in [japer.in]

- 20. What is this compound used for? [synapse.patsnap.com]

- 21. Determination of this compound in Tablet/Capsule formulations by a validated Reverse Phase High Performance Liquid Chromatographic method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. ijpbs.com [ijpbs.com]

A Technical Guide to the Synthesis and Biosynthesis of Cefadroxil

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth exploration of the primary synthesis and biosynthesis pathways for Cefadroxil, a first-generation cephalosporin antibiotic. This compound is a semi-synthetic drug, meaning its production involves the chemical or enzymatic modification of a biologically produced precursor. We will examine the biosynthesis of the core nucleus, 7-aminodesacetoxycephalosporanic acid (7-ADCA), followed by the principal chemical and enzymatic methods for its acylation to yield the final this compound molecule.

Biosynthesis of the Core Precursor: 7-ADCA

This compound is not produced naturally in its entirety. Its synthesis relies on the availability of the β-lactam core, 7-aminodesacetoxycephalosporanic acid (7-ADCA).[1] Modern production of 7-ADCA has shifted towards environmentally safer biotechnological routes to replace harsh chemical methods.[2][3]

A key bio-process involves genetically engineered strains of the fungus Acremonium chrysogenum.[2] In one advanced method, the native cefEF gene, which encodes an enzyme that hydroxylates an intermediate, is replaced with the cefE gene from Streptomyces clavuligerus. This modification results in strains that produce high titers of deacetoxycephalosporin C (DAOC).[2][4] The DAOC is then converted to 7-ADCA in a two-step enzymatic process.[2]

The conversion pathway is as follows:

-

Oxidation : D-amino acid oxidase (DAO) acts on DAOC to convert the α-aminoadipyl side chain.[2][4]

-

Deacylation : Glutaryl acylase (GLA) removes the resulting glutaryl side chain to yield the final 7-ADCA nucleus.[2][4]

An alternative biosynthetic approach starts from Penicillin G, converting it to Phenylacetyl-7-aminodeacetoxycephalosporanic acid (G-7-ADCA) using a three-enzyme cascade in recombinant E. coli.[3] The G-7-ADCA is then hydrolyzed by an acylase to produce 7-ADCA.[3]

Quantitative Data: Biosynthesis of 7-ADCA

The following table summarizes quantitative results from a study on the biocatalytic synthesis of 7-ADCA from a Penicillin G derivative.

| Parameter | Value | Reference |

| Substrate | Phenylacetyl-7-ADCA (G-7-ADCA) | [3] |

| Substrate Concentration | 133 g/L | [3] |

| Enzyme | Immobilized Acylase | [3] |

| Product | 7-ADCA | [3] |

| Product Concentration | 81.32 g/L | [3] |

| Molar Conversion | 95.62% | [3] |

| Space-Time Yield | 40.7 g/L/h | [3] |

Chemical Synthesis of this compound

The traditional method for producing this compound is through chemical synthesis, which typically involves the acylation of 7-ADCA with an activated derivative of D-p-hydroxyphenylglycine.[5][6] A common industrial method utilizes a mixed anhydride of a Dane salt of D-p-hydroxyphenylglycine.[7][8]

The process can be broken down into the following key stages:

-

Protection of 7-ADCA : The amino and carboxyl groups of 7-ADCA are protected, often through silylation using agents like hexamethyldisilazane (HMDS) and trimethylchlorosilane (TMCS).[7][9] This prevents unwanted side reactions.

-

Side-Chain Activation : Concurrently, the D-p-hydroxyphenylglycine Dane salt is reacted with ethyl chloroformate in the presence of a base like N-methyl morpholine (NMM) to form a mixed anhydride.[7]

-

Condensation (Acylation) : The silylated 7-ADCA is then reacted with the mixed anhydride at very low temperatures (e.g., -80°C) to form the protected this compound intermediate.[7]

-

Deprotection and Isolation : The silyl protecting groups are removed by hydrolysis with acidic water. The pH is then adjusted to isolate the final this compound product.[7]

Quantitative Data: Chemical Synthesis

| Parameter | Value | Reference |

| Reagent 1 | Ethyl Chloroformate | [7] |

| Molar Equivalent (Reagent 1) | 2.32 | [7] |

| Reagent 2 | N-methyl morpholine (NMM) | [7] |

| Molar Equivalent (Reagent 2) | 1.20 | [7] |

| Conversion Achieved | 97% | [7] |

Experimental Protocol: Chemical Synthesis of this compound Carbonate

This protocol is adapted from a described synthesis of a this compound impurity but follows the core chemical pathway.[7]

-

Silylation of 7-ADCA : To 100 g of 7-ADCA in 400 ml of dichloromethane, add 51.5 g of hexamethyldisilazane (HMDS) and 34.5 g of trimethylchlorosilane (TMCS). Reflux the mixture for 3.5 hours.

-

Mixed Anhydride Preparation : In a separate vessel, create a mixture of 156 g of p-hydroxyphenylglycine Dane salt, 0.8 g of N-methyl morpholine (NMM), 500 ml of dichloromethane, and 340 ml of dimethylformamide. Add 58 g of ethyl chloroformate to this mixture.

-

N-Acylation : Carry out the N-acylation of the silylated 7-ADCA from step 1 with the mixed anhydride from step 2 at a temperature of -80°C.

-

De-silylation and Isolation : After the reaction is complete, de-silylate the mixture using acidic water to extract the product into the aqueous layer. Isolate the pure compound by adjusting the pH to 5.6 with a dilute ammonia solution.

-

Drying : Wash the isolated compound with acetone and dry at 50°C under reduced pressure. The resulting purity should be >95%.[7]

Enzymatic Synthesis of this compound

In response to the environmental drawbacks of chemical synthesis, such as harsh conditions and organic solvent use, enzymatic synthesis has emerged as a "green" alternative.[10][11] This method typically involves a one-step, kinetically controlled reaction catalyzed by an immobilized enzyme, most commonly Penicillin G Acylase (PGA).[5][10][12]

The core reaction is the acylation of the 7-ADCA nucleus with an activated acyl donor, such as D-p-hydroxyphenylglycine methyl ester (D-HPGME).[10][11] The process is conducted in an aqueous medium under mild temperature and pH conditions.[5]

Quantitative Data: Enzymatic Synthesis

| Parameter | Value (Method 1) | Value (Method 2) | Reference |

| 7-ADCA Concentration | 50 mM | 5 kg | [5][10] |

| Acyl Donor | D-HPGME | D-HPGME | [5][10] |

| Acyl Donor Concentration | 150 mM | 5 kg | [5][10] |

| Enzyme | Purified PrPGApx04 | Penicillin Acylase | [5][10] |

| Enzyme Loading | - | 4 kg | [5] |

| Solvent | 50 mM K-Phosphate Buffer | 30 kg Purified Water | [5][10] |

| Co-solvent | 40% (v/v) glycerol | - | [10] |

| Temperature | 30 °C | 15-20 °C | [5][10] |

| pH | 7.0 | - | [10] |

Experimental Protocol: Enzymatic Synthesis

This protocol is adapted from a described industrial-style enzymatic process.[5]

-

Reactor Setup : In a suitable enzyme reactor, combine 5 kg of 7-ADCA, 5 kg of D-hydroxyphenylglycine methyl ester, and 30 kg of purified water.

-

Enzyme Addition : Add 4 kg of immobilized Penicillin G Acylase to the reactor.

-

Reaction : Maintain the reaction temperature between 15°C and 20°C. Monitor the reaction until the residual 7-ADCA concentration is below 3 mg/mL.

-

Enzyme Separation : Once the reaction is complete, separate the immobilized enzyme from the this compound crude product mixture, for instance, by using a 100-mesh sieve. The enzyme can be recycled.

-

Product Isolation : Centrifuge the crude product mixture to separate the solid this compound from the mother liquor.

-

Purification : The isolated crude this compound can be further purified by dissolving it in water, adjusting the pH to 0.5 with concentrated hydrochloric acid, and then proceeding with crystallization steps.[5]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Environmentally safe production of 7-aminodeacetoxycephalosporanic acid (7-ADCA) using recombinant strains of Acremonium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Method of synthesizing this compound by enzyme process - Eureka | Patsnap [eureka.patsnap.com]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 8. researchgate.net [researchgate.net]

- 9. US20040077849A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Strategies to Improve the Biosynthesis of β-Lactam Antibiotics by Penicillin G Acylase: Progress and Prospects - PMC [pmc.ncbi.nlm.nih.gov]

Cefadroxil's In-Vitro Activity Against Gram-Positive and Gram-Negative Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefadroxil is a first-generation cephalosporin antibiotic with a well-established role in the treatment of various bacterial infections. As with all antimicrobial agents, a thorough understanding of its spectrum of activity is crucial for appropriate clinical use and for guiding further drug development efforts. This technical guide provides an in-depth overview of the in-vitro activity of this compound against a range of clinically relevant Gram-positive and Gram-negative bacteria. The information is presented to be a valuable resource for researchers, scientists, and drug development professionals.

This compound exerts its bactericidal effect by inhibiting the final transpeptidation step of peptidoglycan synthesis in bacterial cell walls, leading to cell lysis. This action is mediated through binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall. While active against both Gram-positive and some Gram-negative organisms, its efficacy is generally greater against Gram-positive bacteria.

Quantitative Antimicrobial Activity of this compound

The following tables summarize the in-vitro activity of this compound against various bacterial species, expressed as Minimum Inhibitory Concentration (MIC) values. The MIC is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation. MIC50 and MIC90 values represent the MIC required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Gram-Positive Bacteria

| Organism | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Staphylococcus aureus (Methicillin-Susceptible) | 35 | - | - | 2-128[1] |

| Staphylococcus aureus (ATCC 25923) | - | - | 4[1] | - |

| Streptococcus pyogenes | - | - | - | Generally susceptible |

| Streptococcus pneumoniae | - | - | - | This compound is markedly less active on a weight basis compared to ampicillin.[2] |

| Bacillus subtilis | - | - | - | 6.4 (Sensitive)[3] |

| Bacillus cereus | - | - | - | 25.6 (Resistant)[3] |

Gram-Negative Bacteria

| Organism | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Escherichia coli | 35 | - | - | 8-256[1] |

| Escherichia coli (ATCC 25922) | - | - | 16[1] | - |

| Klebsiella pneumoniae | - | - | - | Generally susceptible |

| Proteus mirabilis | - | - | - | Generally susceptible |

| Pseudomonas aeruginosa | - | - | - | 6.4 (Sensitive)[3] |

| Serratia marcescens | - | - | - | 25.6 (Resistant)[3] |

Experimental Protocols for Antimicrobial Susceptibility Testing

The determination of this compound's in-vitro activity is performed using standardized methods, primarily broth microdilution and Kirby-Bauer disk diffusion, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method (CLSI/EUCAST)

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.

1. Preparation of Antimicrobial Solutions:

-

Prepare a stock solution of this compound powder of known potency in a suitable solvent as specified by the manufacturer.

-

Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range in 96-well microtiter plates.

2. Inoculum Preparation:

-

From a fresh (18-24 hour) culture on a non-selective agar medium, select 3-5 well-isolated colonies of the test organism.

-

Suspend the colonies in a sterile broth or saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Inoculation and Incubation:

-

Inoculate each well of the microtiter plate containing the serially diluted this compound with the standardized bacterial suspension. Include a growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only).

-

Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.

4. Interpretation of Results:

-

Following incubation, visually inspect the microtiter plates for bacterial growth (turbidity).

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

5. Quality Control:

-

Concurrently test reference strains with known MIC values for this compound (or a surrogate cephalosporin like cephalothin) to ensure the accuracy and reproducibility of the test. Recommended QC strains include Escherichia coli ATCC 25922 and Staphylococcus aureus ATCC 29213.

Kirby-Bauer Disk Diffusion Method (CLSI/EUCAST)

This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent based on the size of the zone of growth inhibition around a disk impregnated with the agent.

1. Media Preparation:

-

Use Mueller-Hinton Agar (MHA) with a depth of 4 mm in sterile Petri dishes. The pH of the medium should be between 7.2 and 7.4.

2. Inoculum Preparation:

-

Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

3. Inoculation:

-

Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube.

-

Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.

-

Allow the plate to dry for 3-5 minutes before applying the disks.

4. Application of Disks:

-

Aseptically apply a this compound-impregnated disk (typically 30 µg) onto the surface of the inoculated agar plate.

-

Ensure complete contact between the disk and the agar surface. Disks should be placed at least 24 mm apart.

5. Incubation:

-

Invert the plates and incubate at 35°C ± 2°C in ambient air for 16-20 hours.

6. Interpretation of Results:

-

After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

-

Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the measured zone diameter to the established breakpoints provided by CLSI or EUCAST.

7. Quality Control:

-

Test QC strains such as E. coli ATCC 25922 and S. aureus ATCC 25923 with each batch of tests to monitor the performance of the disks and media.

Visualizations

Figure 1. General workflow of antimicrobial susceptibility testing.

Figure 2. this compound's target and spectrum of activity.

References

In Vitro Susceptibility Testing of Clinical Isolates to Cefadroxil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies and data interpretation for in vitro susceptibility testing of clinical isolates to Cefadroxil, a first-generation cephalosporin antibiotic. This document is intended to serve as a comprehensive resource, detailing experimental protocols, presenting key susceptibility data, and illustrating relevant biological and experimental workflows.

Introduction to this compound and In Vitro Susceptibility Testing

This compound is a semi-synthetic, first-generation cephalosporin with a broad spectrum of activity against many Gram-positive and some Gram-negative bacteria.[1][2] It exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3][4][5][6] The efficacy of this compound against a specific clinical isolate is determined through in vitro susceptibility testing, which provides crucial data for guiding therapeutic choices and monitoring the emergence of antibiotic resistance. The most common methods for determining in vitro susceptibility are broth microdilution, which establishes the Minimum Inhibitory Concentration (MIC), and disk diffusion, which measures the zone of inhibition around an antibiotic-impregnated disk.

Data Presentation: this compound Susceptibility Data

The following tables summarize quantitative data on the in vitro susceptibility of various clinical isolates to this compound, including MIC values, interpretive criteria (breakpoints), and observed resistance rates from selected studies.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Clinical Isolates

| Organism | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference(s) |

| Staphylococcus aureus (Methicillin-Susceptible, MSSA) | 2 | 4 | 2-128 | [7][8][9][10] |

| Escherichia coli | - | - | 8-256 | [10] |

| Streptococcus pyogenes | - | - | - | [2][11] |

| Klebsiella pneumoniae | - | - | - | [2][12] |

| Proteus mirabilis | - | - | - | [13][14] |

| Mycobacterium tuberculosis | - | - | ≤10 - ≥40 | [15] |

MIC50 and MIC90 represent the MIC values at which 50% and 90% of the isolates are inhibited, respectively. "-": Data not readily available in the searched literature.

Table 2: CLSI Interpretive Criteria for this compound Susceptibility Testing

Disk Diffusion (30 µg Cephalothin Disk as a surrogate)

| Zone Diameter (mm) | Interpretation | Corresponding MIC (µg/mL) |

| ≥ 18 | Susceptible (S) | ≤ 8 |

| 15 - 17 | Intermediate (I) | - |

| ≤ 14 | Resistant (R) | ≥ 32 |

Broth Dilution

| MIC (µg/mL) | Interpretation |

| ≤ 8 | Susceptible (S) |

| 16 | Intermediate (I) |

| ≥ 32 | Resistant (R) |

Note: The FDA has indicated that cefazolin surrogate susceptibility breakpoints do not accurately predict this compound activity against Enterobacterales.[19] Direct this compound susceptibility testing interpretive criteria are not provided by the Clinical and Laboratory Standards Institute (CLSI) in recent documents.[19]

Table 3: Reported Resistance Rates of Clinical Isolates to this compound

| Organism | Resistance Rate (%) | Geographic Region/Study Population | Reference(s) |

| Escherichia coli | 85.71 | Karachi, Pakistan | [10] |

| Staphylococcus aureus | 71.43 | Karachi, Pakistan | [10] |

| Clinical Isolates from Acute Respiratory Infections | 68.18 | Tasikmalaya, Indonesia | |

| Escherichia coli | 97.62 | Not Specified | |

| Staphylococcus aureus | 82.35 | Not Specified | |

| Pseudomonas aeruginosa | 90 | Not Specified |

Experimental Protocols

Detailed methodologies for the principal in vitro susceptibility tests for this compound are provided below, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method (MIC Determination)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent that prevents the visible growth of a microorganism in a broth medium.

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound analytical standard

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile saline or broth for inoculum preparation

-

Micropipettes and sterile tips

-

Incubator (35°C ± 2°C)

-

Plate reader or manual reading mirror

Procedure:

-

Preparation of this compound Dilutions: Prepare a stock solution of this compound. Perform serial two-fold dilutions in CAMHB to achieve a range of concentrations (e.g., 0.25 to 256 µg/mL) in the wells of the microtiter plate. Each well should contain a final volume of 100 µL of the diluted this compound solution. Include a growth control well (broth only, no antibiotic) and a sterility control well (broth only, no inoculum).

-

Inoculum Preparation: From a pure culture of the clinical isolate grown on an agar plate for 18-24 hours, select 3-5 colonies and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.

-

Inoculation: Within 15 minutes of standardization, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate. Add 100 µL of the standardized inoculum to each well (except the sterility control), resulting in a final volume of 200 µL per well.

-

Incubation: Incubate the microtiter plates at 35°C ± 2°C in ambient air for 16-20 hours.

-

Reading and Interpretation: Following incubation, determine the MIC by visually inspecting the wells for turbidity (bacterial growth). The MIC is the lowest concentration of this compound that completely inhibits visible growth. The growth control well should show distinct turbidity, and the sterility control well should remain clear.

Disk Diffusion Method (Kirby-Bauer Test)

The disk diffusion method is a qualitative test that assesses the susceptibility of a bacterial isolate to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the agent.

Materials:

-

Mueller-Hinton Agar (MHA) plates (4 mm depth)

-

This compound (or surrogate cephalothin 30 µg) disks

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile cotton swabs

-

Forceps or disk dispenser

-

Incubator (35°C ± 2°C)

-

Ruler or caliper for measuring zone diameters

Procedure:

-

Inoculum Preparation: Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard as described for the broth microdilution method.

-

Inoculation of Agar Plate: Within 15 minutes of standardization, dip a sterile cotton swab into the adjusted inoculum suspension. Remove excess fluid by pressing the swab against the inside of the tube. Streak the swab evenly over the entire surface of the MHA plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure a confluent lawn of growth.

-

Application of Antibiotic Disks: Aseptically apply the this compound (or cephalothin) disks to the surface of the inoculated agar plate using sterile forceps or a disk dispenser. Ensure that the disks are in firm contact with the agar surface and are spaced far enough apart (at least 24 mm from center to center) to prevent overlapping of the inhibition zones.

-

Incubation: Invert the plates and incubate at 35°C ± 2°C in ambient air for 16-20 hours.

-

Reading and Interpretation: After incubation, measure the diameter of the zones of complete growth inhibition in millimeters (mm), including the diameter of the disk. Interpret the results as susceptible, intermediate, or resistant based on the established zone diameter breakpoints (see Table 2).

Mandatory Visualizations

Mechanism of Action and Resistance of this compound

Caption: Mechanism of action and resistance pathways for this compound.

Experimental Workflow: Broth Microdilution

Caption: Workflow for the broth microdilution susceptibility test.

Experimental Workflow: Disk Diffusion (Kirby-Bauer)

Caption: Workflow for the Kirby-Bauer disk diffusion susceptibility test.

Conclusion

This technical guide has outlined the core principles and methodologies for the in vitro susceptibility testing of clinical isolates to this compound. The provided data tables offer a quantitative summary of this compound's activity against various pathogens, while the detailed experimental protocols for broth microdilution and disk diffusion serve as a practical reference for laboratory professionals. The visualized workflows and mechanism of action diagrams aim to enhance the understanding of these processes. Accurate and standardized susceptibility testing is paramount for effective antimicrobial stewardship and patient care. It is crucial for laboratories to adhere to the latest guidelines from regulatory bodies such as CLSI and EUCAST to ensure the reliability and clinical relevance of their results.

References

- 1. biolabtests.com [biolabtests.com]

- 2. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. asm.org [asm.org]

- 4. EUCAST: Disk Diffusion and Quality Control [eucast.org]

- 5. EUCAST disk diffusion method | PDF [slideshare.net]

- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 7. hardydiagnostics.com [hardydiagnostics.com]

- 8. nicd.ac.za [nicd.ac.za]

- 9. medicallabnotes.com [medicallabnotes.com]

- 10. medicallabnotes.com [medicallabnotes.com]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. microbenotes.com [microbenotes.com]

- 13. EUCAST: MIC Determination [eucast.org]

- 14. journals.asm.org [journals.asm.org]

- 15. intertekinform.com [intertekinform.com]

- 16. m.youtube.com [m.youtube.com]

- 17. M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests [clsi.org]

- 18. standards.globalspec.com [standards.globalspec.com]

- 19. dokumen.pub [dokumen.pub]

Cefadroxil Degradation in Aqueous Solutions: A Technical Guide to Pathways and Byproducts

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of the first-generation cephalosporin antibiotic, Cefadroxil, in aqueous solutions. Understanding the stability of this compound is critical for ensuring its therapeutic efficacy and safety, as degradation can lead to a loss of antimicrobial activity and the formation of potentially immunogenic or toxic byproducts. This document details the primary degradation mechanisms—hydrolysis, photolysis, and oxidation—and summarizes the known degradation products. Furthermore, it presents quantitative data from various studies in a comparative format and outlines key experimental protocols for replication and further investigation.

Principal Degradation Pathways

This compound's molecular structure, characterized by a β-lactam ring fused to a dihydrothiazine ring, is susceptible to degradation under various environmental conditions. The primary pathways of degradation in aqueous solutions are hydrolysis, photolysis, and oxidation.

Hydrolysis

Hydrolysis is a major degradation pathway for this compound, heavily influenced by pH and temperature. The degradation of this compound in aqueous solution follows first-order kinetics at a constant pH and temperature.[1] The process involves the cleavage of the strained β-lactam ring and can proceed through several parallel reactions:

-

Intramolecular Aminolysis: The amino group in the C-7 side chain can act as an internal nucleophile, attacking the β-lactam ring. This pathway is significant in neutral and weakly alkaline solutions and leads to the formation of piperazine-2,5-diones.[1]

-

Water-Catalyzed or Spontaneous Hydrolysis: Water molecules can directly attack the β-lactam ring, leading to its opening.[1]

-

Hydroxide Ion-Catalyzed Hydrolysis: In alkaline conditions, the hydroxide ion acts as a potent nucleophile, accelerating the cleavage of the β-lactam ring.[1] This is a dominant pathway at higher pH values.[2]

These hydrolytic pathways can result in the formation of several degradation products, with the specific byproducts depending on the pH of the solution.[1] In acidic conditions, hydrolysis can lead to the formation of three different lactones through intramolecular cyclization between the 2-carboxyl and 3-vinyl groups.[3] Under basic conditions, a β-lactam ring-opened product and a 7-epimer are major degradation products.[3]

Photodegradation

This compound can also degrade upon exposure to light, a process known as photolysis. This pathway is particularly relevant for the environmental fate of the antibiotic. The photodegradation of this compound can be sensitized by natural pigments like Riboflavin and Humic Acids, which are commonly found in surface waters.[4][5] The mechanism involves the interaction of this compound with the excited states of these photosensitizers and with photogenerated reactive oxygen species (ROS), with singlet oxygen playing a significant role.[4][5] The rate of photodegradation is dependent on the pH of the medium, with higher kinetic constants observed at alkaline pH.[4][5] This is attributed to the anionic species of the antibiotic being more susceptible to reaction.[4][5] Importantly, the photooxidative process has been shown to reduce the antimicrobial activity of this compound.[4][5]

Oxidation

Oxidative degradation, particularly through Advanced Oxidation Processes (AOPs), is an effective method for removing this compound from water. AOPs generate highly reactive hydroxyl radicals (•OH) that can non-selectively oxidize organic molecules.[6][7] Several AOPs have been shown to be effective in degrading this compound:

-

Electro-generated Active Chlorine: In this process, active chlorine species (Cl₂, HOCl, OCl⁻) are electrochemically generated from chloride ions and effectively oxidize this compound. The removal of this compound is enhanced at acidic pH where the more potent oxidant, hypochlorous acid (HOCl), predominates.[8]

-

Photoelectrocatalytic Ozonation (PECO): This is a synergistic process that combines photocatalysis, ozonation, and electrolysis to achieve high degradation efficiency. Studies have shown that PECO can significantly reduce the Total Organic Carbon (TOC) of a this compound solution, indicating substantial mineralization.[9] The primary byproducts of this process are short-chain carboxylic acids.[9]

-

Sonolysis: The application of ultrasound can induce the degradation of this compound. The mechanism involves the formation and collapse of cavitation bubbles, which generate localized hot spots and reactive oxygen species that degrade the antibiotic.[10]

Degradation Byproducts

The degradation of this compound leads to the formation of various byproducts, the structures of which depend on the specific degradation pathway. The identification of these byproducts is crucial for assessing the toxicological and immunological risks associated with the degradation of the parent drug.

-

Hydrolysis Byproducts: In neutral to weakly alkaline solutions, the primary hydrolysis products are two diastereomeric piperazine-2,5-diones and 3-hydroxy-4-methyl-2(5H)-thiophenone.[1] The piperazine-2,5-diones result from the intramolecular aminolysis pathway.[1]

-

Oxidation Byproducts: Advanced oxidation processes tend to break down the this compound molecule into smaller, more oxidized fragments. For instance, photoelectrocatalytic ozonation primarily yields short-chain carboxylic acids.[9] In a study using electro-generated active chlorine, two main intermediates, designated as CFDX-I-1 and CFDX-I-2, were detected via HPLC.[8] The electrochemical oxidation of the phenol moiety of this compound has also been studied.[11]

A hypothesized degradation pathway following the nucleophilic opening of the β-lactam ring suggests the formation of a cephalosporoyl intermediate, which then fragments, leading to different functionalities at carbon 6 (hydroxyl and aldehyde).[12] These fragments are proposed as potential antigenic determinants.[12]

Quantitative Data on this compound Degradation

The stability of this compound is quantifiable and is significantly influenced by environmental conditions such as temperature and pH. The following tables summarize key quantitative data from various studies.

Table 1: Stability of Reconstituted this compound Oral Suspension

| Storage Condition | Stability Period (this compound) | Reference |

| Refrigerator (5°C) | 9 days | [13] |

| Room Temperature (25°C) | 7 days | [13] |

| Refrigerator (2-8°C) | Less degradation than room temp. | [14] |

| Room Temperature (25-29°C) | Significant degradation | [15] |

Table 2: Kinetic Data for this compound Degradation

| Degradation Process | Kinetic Model | Conditions | Key Findings | Reference |

| Hydrolysis | First-order | pH 2.51-11.5, 35°C | Rate is pH-dependent. | [1] |

| Hydrolysis in Suspension | Second-order | 5°C and 25°C | C1=0.0044t² - 0.0026t + 3.0658 (5°C) | [13] |

| C1=0.0042t² - 0.0162t + 3.0679 (25°C) | [13] | |||

| Thermal Decomposition | Non-isothermal | Air, 5-12°C/min heating rate | Second decomposition process occurs between 185-225°C. | [16] |

Table 3: Forced Degradation of this compound

| Stress Condition | Extent of Degradation | Reference |

| Alkaline Hydrolysis (0.1 N NaOH) | Significant degradation after 90 min | |

| Acid Hydrolysis | Relatively stable | |

| Oxidation (30% H₂O₂) | Significant degradation after 15 min | |

| Dry Heat (70°C) | Degradation observed after 48 hours |

Experimental Protocols

This section outlines common experimental methodologies for studying the degradation of this compound.

Forced Degradation Studies

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.

Protocol for Alkaline-Induced Degradation:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or water.[17]

-

To a specific volume of the stock solution, add an equal volume of a strong base (e.g., 1 N Sodium Hydroxide).[17]

-

Allow the reaction to proceed at room temperature for a defined period (e.g., 30 minutes).[17]

-

Neutralize the solution with an equivalent amount of a strong acid (e.g., 1 N Hydrochloric Acid).

-

Dilute the solution to a suitable concentration for analysis.

-

Analyze the sample using a stability-indicating method like HPLC to determine the percentage of degradation and identify byproducts.

Protocol for Oxidative Degradation:

-

Prepare a stock solution of this compound.

-

To a specific volume of the stock solution, add a solution of an oxidizing agent (e.g., 30% w/v hydrogen peroxide).

-

Keep the mixture at room temperature for a specified time (e.g., 15 minutes).

-

If necessary, heat the solution on a water bath to remove excess oxidizing agent.

-

Dilute the solution to a suitable concentration for analysis.

-

Analyze the sample by HPLC or UV-Vis spectrophotometry.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the quantitative analysis of this compound and its degradation products due to its specificity and sensitivity.[18]

Typical HPLC Parameters:

-

Column: C18 (e.g., 250 mm x 4.6 mm i.d.).[15]

-

Mobile Phase: A mixture of an aqueous buffer and an organic modifier. A common mobile phase is a mixture of Acetonitrile and Phosphate buffer (pH 5.0) in a ratio of 4:96 (v/v).[15]

-

Flow Rate: Typically 1.0 to 2.0 mL/min.[15]

-

Detection: UV detector set at a wavelength where this compound has maximum absorbance, such as 230 nm[15] or 254 nm.[18]

-

Injection Volume: Typically 10-20 µL.

Sample Preparation for HPLC:

-

For pharmaceutical formulations like capsules, accurately weigh and powder the contents of several capsules.[17]

-

Dissolve a quantity of the powder equivalent to a known amount of this compound in a suitable solvent (e.g., methanol or a mixture of distilled water and methanol).[17]

-

Use sonication or shaking to ensure complete dissolution.[17]

-

Filter the solution to remove any undissolved excipients.

-

Dilute the filtered solution with the mobile phase to a concentration within the linear range of the calibration curve.

Visualizations

The following diagrams illustrate the degradation pathways and a typical experimental workflow for studying this compound degradation.

Caption: this compound Hydrolysis Pathways.

Caption: Experimental Workflow for this compound Degradation Study.

References

- 1. Degradation kinetics and mechanism of aminocephalosporins in aqueous solution: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Degradation kinetics and mechanisms of a new cephalosporin, cefixime, in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound photodegradation processes sensitized by natural pigments: mechanistic aspects and impact on the antimicrobial function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Sonochemical processes for the degradation of antibiotics in aqueous solutions: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. rombio.unibuc.ro [rombio.unibuc.ro]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. revroum.lew.ro [revroum.lew.ro]

- 17. tsijournals.com [tsijournals.com]

- 18. repositorio.unesp.br [repositorio.unesp.br]

Cefadroxil Stability Under Different pH and Temperature Conditions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability of cefadroxil, a first-generation cephalosporin antibiotic, under various pH and temperature conditions. Understanding the degradation kinetics and pathways of this compound is critical for the development of stable pharmaceutical formulations, ensuring therapeutic efficacy and patient safety. This document summarizes key quantitative data, details experimental protocols for stability assessment, and visualizes the core degradation pathways.

The Critical Role of pH in this compound Stability

The stability of this compound in aqueous solutions is significantly influenced by the pH of the medium. The degradation of this compound generally follows first-order kinetics at a constant pH and temperature. The rate of degradation is slowest in acidic pH and increases as the pH becomes neutral to alkaline.

Degradation Kinetics Across the pH Spectrum

Studies have shown that the degradation of this compound proceeds through three primary parallel reactions in aqueous solutions:

-

Intramolecular aminolysis: The amino group in the C-7 side chain attacks the β-lactam ring.

-

Hydrolysis: Water-catalyzed cleavage of the β-lactam ring.

-

Hydroxide ion-catalyzed cleavage: Nucleophilic attack by hydroxide ions on the β-lactam ring, which becomes more prominent in alkaline conditions.[1]

The overall degradation rate is a composite of these reactions, with their relative contributions varying with pH. In neutral and weakly alkaline solutions, the main degradation products include two piperazine-2,5-diones and 3-hydroxy-4-methyl-2(5H)-thiophenone.[1] Under more strongly alkaline conditions, the degradation pathway is reported to be simpler, primarily involving β-lactam ring hydrolysis, deamidation, demethylation, and cleavage of the dihydrothiazine ring.[2]

Quantitative Impact of pH on this compound Degradation

The following table summarizes the observed degradation rate constants (k) for this compound at various pH values at a constant temperature of 35°C.

| pH | Rate Constant (k) in sec⁻¹ (x 10⁶) |

| 2.51 | 0.38 |

| 4.02 | 0.19 |

| 5.01 | 0.17 (Maximum Stability) |

| 6.98 | 0.93 |

| 8.95 | 11.2 |

| 10.53 | 108 |

| 11.50 | 790 |

Data sourced from Tsuji et al. (1981). The study was conducted at 35°C with an ionic strength of 0.5.[1]

The Influence of Temperature on this compound Stability

Temperature is another critical factor governing the stability of this compound. As with most chemical reactions, an increase in temperature accelerates the degradation rate of this compound. This is particularly important for the storage and handling of this compound formulations, especially reconstituted oral suspensions.

Comparative Stability at Refrigerated and Ambient Temperatures

Multiple studies have demonstrated that storing reconstituted this compound suspensions at refrigerated temperatures (2-8°C) significantly improves its stability compared to storage at room temperature (25-29°C).[3][4][5][6]

The following table presents a summary of this compound concentration over time in reconstituted oral suspensions at different storage temperatures.

| Days of Storage | Concentration (%) at 2-8°C | Concentration (%) at 25-29°C |

| 0 | 100 | 100 |

| 3 | >95 | >90 |

| 7 | >90 | Variable, often below 90% |

| 10 | Often below 90% | Significantly degraded |

| 14 | Significantly degraded | Significantly degraded |

Note: The exact percentages can vary between different studies and product formulations. However, the trend of enhanced stability at lower temperatures is consistent.[3][4][5][6]

Experimental Protocols for Stability Assessment

The following is a generalized protocol for conducting a stability study of this compound, synthesized from common methodologies reported in the literature.[1][4][5][6][7][8][9]

Materials and Equipment

-

This compound reference standard

-

This compound formulation to be tested

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

pH meter

-

Analytical balance

-

Volumetric flasks and pipettes

-

Temperature-controlled chambers or refrigerators/incubators

-

Reagents for mobile phase and buffer preparation (e.g., potassium phosphate monobasic, acetonitrile, potassium hydroxide)

Sample Preparation and Storage

-

Preparation of Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase or a suitable buffer to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of working standard solutions by diluting the stock solution.

-

Preparation of Test Samples: For a powder for oral suspension, reconstitute it according to the manufacturer's instructions using a specified volume of purified water. For other formulations, dissolve or dilute them to a suitable concentration.

-

Storage Conditions: Aliquot the test samples into suitable containers and store them under different temperature conditions (e.g., 2-8°C and 25°C/60% RH). Protect samples from light if necessary.

-

Sampling: Withdraw samples at predetermined time intervals (e.g., 0, 3, 7, 10, and 14 days).

Analytical Method: High-Performance Liquid Chromatography (HPLC)

-

Chromatographic Conditions:

-

Mobile Phase: A common mobile phase is a mixture of a phosphate buffer (e.g., pH 5.0) and acetonitrile in a specific ratio (e.g., 96:4 v/v).[4][6][7]

-

Column: A C18 reverse-phase column is frequently used.[4][6]

-

Detection Wavelength: UV detection is commonly performed at 230 nm.[4][6][7]

-

Injection Volume: Typically 20 µL.[7]

-

-

Analysis:

-

Inject the standard solutions to establish a calibration curve by plotting peak area against concentration.

-

Inject the test samples (after appropriate dilution) and record the chromatograms.

-

Calculate the concentration of this compound in the test samples using the calibration curve.

-

The percentage of remaining this compound is calculated relative to the initial concentration at day 0.

-

Visualizing this compound Degradation and Analysis

This compound Degradation Pathways

The following diagram illustrates the main degradation pathways of this compound in an aqueous solution.

Caption: Major degradation pathways of this compound in aqueous solutions.

Experimental Workflow for this compound Stability Testing

The diagram below outlines the typical workflow for a this compound stability study.

Caption: Workflow for assessing the stability of this compound formulations.

Relationship Between pH, Temperature, and Degradation Rate

This diagram illustrates the logical relationship between environmental factors and the stability of this compound.

Caption: Factors influencing the degradation rate and stability of this compound.

Conclusion

The stability of this compound is intricately dependent on both pH and temperature. Maximum stability is observed in the acidic pH range (around pH 5), with degradation rates accelerating significantly in neutral and, particularly, alkaline conditions. Lower temperatures, specifically refrigeration, are crucial for preserving the integrity of reconstituted this compound suspensions. The primary analytical tool for stability assessment is HPLC, which allows for accurate quantification of the active pharmaceutical ingredient over time. The information and protocols presented in this guide are intended to assist researchers and drug development professionals in designing and evaluating stable and effective this compound formulations.

References

- 1. Degradation kinetics and mechanism of aminocephalosporins in aqueous solution: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. rombio.unibuc.ro [rombio.unibuc.ro]

- 4. journals.ust.edu [journals.ust.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. pjps.pk [pjps.pk]

The Core Mechanisms of Cefadroxil Resistance in Staphylococcus aureus: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delineates the primary molecular strategies employed by Staphylococcus aureus to counteract the antibacterial activity of Cefadroxil, a first-generation cephalosporin. The core resistance mechanisms involve enzymatic degradation of the antibiotic, modification of the drug target, and active efflux of the compound from the bacterial cell. This document provides a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the underlying biological pathways and workflows to facilitate a comprehensive understanding of this critical aspect of antimicrobial resistance.

Executive Summary

This compound, like other β-lactam antibiotics, functions by inhibiting penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the bacterial cell wall.[1] Resistance in Staphylococcus aureus to this compound is a multifactorial phenomenon, primarily driven by three core mechanisms:

-

β-Lactamase Production: The enzymatic inactivation of this compound through hydrolysis of its β-lactam ring by β-lactamases, encoded by the blaZ gene, is a predominant resistance mechanism.

-

Altered Penicillin-Binding Proteins (PBPs): The expression of a modified PBP, PBP2a (encoded by the mecA gene in Methicillin-Resistant S. aureus or MRSA), which has a low affinity for β-lactam antibiotics, allows for continued cell wall synthesis in the presence of the drug.[2][3]

-

Efflux Pump Activity: The active transport of this compound out of the bacterial cell by membrane-bound efflux pumps, such as those from the Major Facilitator Superfamily (MFS) and Multidrug and Toxic Compound Extrusion (MATE) family, reduces the intracellular concentration of the antibiotic to sub-therapeutic levels.[4][5]

Understanding these mechanisms is paramount for the development of novel therapeutic strategies to combat resistant S. aureus infections.

Quantitative Data on this compound Resistance

The following tables summarize key quantitative data related to this compound activity and resistance in S. aureus.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Staphylococcus aureus

| Strain Type | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference(s) |

| Methicillin-Susceptible S. aureus (MSSA) | 2 | 4 | Not Specified | [6][7][8][9][10] |

| Clinical Isolates (Mixed Susceptibility) | Not Specified | Not Specified | 2-128 | [2][11] |

| ATCC 25923 (Standard Strain) | Not Specified | 4 | Not Specified | [2] |

Table 2: Kinetic Parameters of S. aureus β-Lactamases against Cephalosporins

Note: Direct kinetic data for this compound was not available in the surveyed literature. Data for Cefazolin, another first-generation cephalosporin, is presented as a proxy.

| β-Lactamase Type | Substrate | Km (µM) | kcat (s-1) | kcat/Km (µM-1s-1) | Reference(s) |

| Type A | Cefazolin | 140 | 1,200 | 8.6 | [12] |

| Type B | Cefazolin | 380 | 11,000 | 28.9 | [12] |

| Type C | Cefazolin | 360 | 12,000 | 33.3 | [12] |

| Type D | Cefazolin | 110 | 1,100 | 10.0 | [12] |